molecular formula C17H38BrNO2 B1367257 N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide CAS No. 57122-49-3

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Cat. No. B1367257
CAS RN: 57122-49-3
M. Wt: 368.4 g/mol
InChI Key: QZGJWBFWUITOJD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acrylamide derivatives were prepared using diethanolamine . Another study reported the synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides using diethanolamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-bis(2-hydroxyethyl) alkylamines, a class of compounds to which this compound belongs, have been studied. Isotherms of surface tension of a homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained . Another source provides some information on the physical and chemical properties of a related compound, N,N-di(2-hydroxyethyl)dodecanamide .

Scientific Research Applications

BMD has a wide range of applications in scientific research. It has been used in cell culture, as a detergent to solubilize cell membranes and facilitate the uptake of nutrients. It has also been used in gene transfer, as it has been shown to increase the efficiency of gene delivery into cells. Furthermore, BMD has been used in drug delivery, as it can be used to solubilize drugs and facilitate their uptake into cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMD in lab experiments is its low toxicity. It has been found to be non-toxic to cells, making it a safe and effective reagent for use in lab experiments. Additionally, BMD is relatively inexpensive and easy to synthesize, making it a cost-effective reagent. However, one of the limitations of BMD is that it can be difficult to remove from solutions, as it is highly soluble and can be difficult to separate from other molecules.

Future Directions

There are a number of potential future directions for BMD. One potential direction is to explore its potential as a drug delivery system. Another potential direction is to explore its potential as a gene delivery system. Additionally, BMD could be used to increase the solubility of hydrophobic molecules, which could lead to increased bioavailability of drugs. Finally, BMD could be used to increase the permeability of cell membranes, which could lead to increased diffusion of molecules.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature .

properties

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGJWBFWUITOJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510557
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57122-49-3
Record name 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57122-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
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N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
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N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
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N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

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